
Quinoxaline-2-carbaldehyde
Overview
Description
Quinoxaline-2-carbaldehyde is a heterocyclic aromatic compound that features a quinoxaline ring with an aldehyde functional group at the second position. This compound is part of the quinoxaline family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as copper or palladium can facilitate the cyclization reaction, making the process more efficient and scalable .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with various reagents to form derivatives:
Hydrazone Formation
Reaction with hydrazine hydrate produces quinoxaline-2-carbaldehyde hydrazone :
Conditions : Methanol solvent, room temperature, stirring .
Oxidation and Reduction Reactions
-
Oxidation Mechanism : The aldehyde group is oxidized to a carboxylic acid under mild conditions, preserving the quinoxaline ring .
-
Reduction Selectivity : Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the aromatic system .
With Amines
Reacts with primary amines to form Schiff bases:
Applications : These Schiff bases exhibit antimicrobial and anticancer activity .
Cyclocondensation
In acidic conditions, reacts with 1,2-diamines to form fused quinoxaline derivatives:
Example : Cyclization with o-phenylenediamine yields polycyclic heteroaromatics .
Electrophilic Substitution
The quinoxaline ring directs electrophilic substitution to the 3-position :
Reaction | Reagents | Product | Yield (%) |
---|---|---|---|
Nitration | HNO/HSO | 3-Nitrothis compound | 65 |
Bromination | Br/FeBr | 3-Bromothis compound | 72 |
Key Insight : Electron-withdrawing aldehyde group deactivates the ring, favoring meta-substitution .
Stability and Reaction Optimization
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including those synthesized from quinoxaline-2-carbaldehyde, have shown promising anticancer properties. Research indicates that certain quinoxaline derivatives can inhibit key enzymes associated with cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported the synthesis of new Schiff bases derived from quinoxalinones, which exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116 and LoVo) and demonstrated COX-2 inhibitory activity .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | IC50 (µg/mL) | Target Enzyme |
---|---|---|
Compound 6d | 99.02 ± 5.09 | COX-2 |
Compound 6e | 96.19 ± 5.39 | COX-2 |
Diclofenac | 0.53 ± 0.04 | COX-2 |
Antimicrobial Properties
Quinoxaline derivatives have been identified as effective antimicrobial agents. They exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For example, the derivatives of quinoxaline-2-carboxylic acid have shown high antimycobacterial activity against Mycobacterium tuberculosis . The mechanism involves DNA damage, which is crucial for inhibiting bacterial growth.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Target |
---|---|---|
Compound 4 | 1.25 μg/mL | M. tuberculosis |
Compound 5 | Variable | M. smegmatis |
CB2 Receptor Agonism
Recent studies have highlighted the potential of quinoxaline derivatives as cannabinoid type 2 (CB2) receptor agonists, which play a role in pain relief and anti-inflammatory effects . The activation of CB2 receptors has therapeutic implications for treating conditions such as osteoporosis and cancer.
Lipid Accumulation Inhibition
Research has shown that certain quinoxaline derivatives can inhibit lipid accumulation in liver cells, suggesting their potential use in treating metabolic disorders . Compounds like 8-methyl-3,4-dihydro-1H-quinoxalin-2-one have demonstrated significant reductions in lipid levels in HepG2 hepatocytes.
Synthesis of Quinoxaline Derivatives
The synthesis of this compound derivatives often involves nucleophilic aromatic substitution reactions, allowing for the incorporation of various functional groups that enhance biological activity . This versatility enables the development of compounds tailored for specific therapeutic applications.
Table 3: Synthesis Methods for Quinoxaline Derivatives
Method | Description |
---|---|
Nucleophilic Aromatic Substitution (SNAr) | Enables formation of carbon-heteroatom bonds at C2 and C3 positions |
Condensation Reactions | Used to create Schiff bases from quinoxalinones and aldehydes |
Case Study 1: Anticancer Research
A study synthesized several quinoxalinone derivatives and evaluated their cytotoxic effects on colorectal cancer cells. The most active compounds were identified as potential leads for further optimization in anticancer drug development .
Case Study 2: Antimycobacterial Activity
Another research effort focused on the antimycobacterial properties of quinoxaline derivatives against M. tuberculosis and M. smegmatis, revealing promising MIC values and insights into resistance mechanisms through genomic analysis .
Mechanism of Action
The mechanism of action of quinoxaline-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, some quinoxaline derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biochemical pathways in pathogens or cancer cells . The specific molecular targets and pathways can vary depending on the structure of the derivative and the type of biological activity being investigated .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the aldehyde functional group.
Quinoxaline-2-carboxylic acid: The oxidized form of quinoxaline-2-carbaldehyde.
Quinoxaline-2-methanol: The reduced form of this compound.
Comparison: this compound is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with the parent quinoxaline or its other derivatives. This functional group also enhances its reactivity and versatility in synthetic applications .
Biological Activity
Quinoxaline-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of this compound
This compound is a derivative of quinoxaline, a bicyclic compound known for its significant biological properties. The presence of the aldehyde group at position 2 enhances its reactivity and biological interactions, making it a valuable scaffold for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. One notable study demonstrated that derivatives of quinoxaline-2-carboxylic acid exhibited potent antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL . This suggests that modifications to the quinoxaline structure can lead to enhanced efficacy against resistant strains of bacteria.
Table 1: Antimycobacterial Activity of Quinoxaline Derivatives
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
Quinoxaline-2-carboxylic acid 1,4-dioxide | 1.25 | M. tuberculosis |
Compound 4 (7-chloro derivative) | 0.03 | M. smegmatis |
Compound 5 (carboxamide derivative) | 4 | M. tuberculosis |
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer properties, particularly against colorectal cancer cell lines such as HCT-116 and LoVo. In vitro studies showed that certain quinoxalinone and quinazolinone Schiff bases exhibited significant cytotoxic effects by inhibiting key enzymes involved in cancer metabolism, such as COX-2 and LDHA .
Table 2: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines
Compound | IC50 (μg/mL) | Target Enzyme |
---|---|---|
Compound 6e | 96.19 ± 5.39 | COX-2 |
Compound 6d | 99.02 ± 5.09 | COX-2 |
Compound 6a | 121.55 ± 1.41 | COX-2 |
The biological activity of quinoxaline derivatives is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoxaline derivatives act as inhibitors of COX-2 and LDHA, which are crucial in cancer progression and inflammation.
- DNA Interaction : Some studies suggest that quinoxalines may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
- Targeting Protein Kinases : Quinoxaline derivatives have been shown to inhibit various receptor tyrosine kinases (RTKs), including VEGFR and EGFR, which are involved in tumor growth and metastasis .
Case Studies and Research Findings
A significant study focused on the synthesis and evaluation of novel quinoxaline derivatives revealed their potential as anti-tubercular agents with low cytotoxicity . The research indicated that specific substitutions on the quinoxaline core could dramatically enhance biological activity while maintaining safety profiles.
Another investigation into structure-activity relationships (SAR) provided insights into how different functional groups influence the efficacy of these compounds against various biological targets . The findings emphasized the importance of molecular modifications for optimizing therapeutic outcomes.
Q & A
Basic Questions
Q. What are the common synthetic routes for Quinoxaline-2-carbaldehyde, and how do their yields compare?
this compound can be synthesized via two primary methods:
- Route 1 : Starting from 2-quinoxalinecarboxylic acid ethyl ester, yielding approximately 52% after recrystallization.
- Route 2 : Using 2-methylquinoxaline as a precursor, achieving a higher yield of ~99% under optimized conditions . These methods differ in starting materials and reaction efficiency, with Route 2 being preferable for higher yields.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified under GHS as causing skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319). Key precautions include:
- Using personal protective equipment (gloves, goggles, lab coats).
- Ensuring proper ventilation to avoid inhalation risks.
- Immediate washing with soap/water upon skin contact and eye rinsing for ≥15 minutes if exposed .
Q. Which solvents and reaction conditions are optimal for synthesizing this compound derivatives?
Absolute ethanol is the preferred solvent due to its environmental compatibility, cost-effectiveness, and role in minimizing by-product formation. Reactions are typically conducted under reflux with a catalyst load of 40 mg Fe₃O₄@CPTMS@guanidine–BuSO₃H MNPs, achieving yields >90% .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to minimize by-product formation during this compound synthesis?
- Catalyst Load : Incremental increases in catalyst load (10–40 mg) improve yields, but beyond 40 mg, no significant enhancement occurs (Table 1, entries 3–7) .
- Temperature : Lower temperatures reduce reaction efficiency, while reflux conditions accelerate kinetics without compromising selectivity.
- Solvent Choice : Absolute ethanol suppresses unwanted by-products compared to standard ethanol, as noted in Table 1 .
Q. How does the use of Fe₃O₄-based nanocatalysts enhance the green synthesis of this compound derivatives?
Fe₃O₄@CPTMS@guanidine–BuSO₃H MNPs enable:
- High Efficiency : Yields of 90–96% under reflux for 1 hour (Table 4) .
- Reduced By-Products : Simplified workup and magnetic separation minimize waste.
- Reusability : The catalyst retains activity over multiple cycles due to its heterogeneous nature, confirmed via hot filtration tests .
Q. How can researchers confirm the heterogeneous nature of catalysts used in this compound reactions?
- Hot Filtration Test : Removing the catalyst mid-reaction (e.g., at 30 minutes) and monitoring subsequent yield increases (<2%) confirms no leaching, indicating true heterogeneous catalysis .
- Magnetic Decantation : Rapid separation of the catalyst from the reaction mixture prevents contamination and ensures recyclability .
Q. How should contradictory yield data from different synthesis methods be analyzed?
Discrepancies often arise from:
- Catalyst Presence : Fe₃O₄-based catalysts improve yields (e.g., 94% in Table 2) compared to non-catalytic routes .
- Reaction Time : Extended durations may degrade products, reducing yields in non-optimized protocols.
- By-Product Management : Absolute ethanol and controlled catalyst loads suppress side reactions, as shown in Table 3 .
Q. Methodological Considerations
Q. What analytical frameworks are recommended for characterizing this compound derivatives?
While not explicitly detailed in the evidence, standard practices include:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : NMR and IR for structural confirmation.
- Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, though this requires single-crystal X-ray data .
Q. How can researchers design experiments to evaluate the ecological impact of this compound?
- Toxicity Assays : Use in vitro models to assess acute toxicity (e.g., LD₅₀).
- Biodegradation Studies : Monitor compound breakdown in simulated environmental conditions.
- Regulatory Compliance : Align disposal practices with local hazardous waste regulations, as the compound’s ecological effects are understudied .
Properties
IUPAC Name |
quinoxaline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHWLFUEQHEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344042 | |
Record name | Quinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-08-4 | |
Record name | Quinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoxaline-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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